![molecular formula C13H22O3Si B13920008 (3-{[2-(Trimethylsilyl)ethoxy]methoxy}phenyl)methanol CAS No. 188875-63-0](/img/structure/B13920008.png)
(3-{[2-(Trimethylsilyl)ethoxy]methoxy}phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol is an organic compound characterized by the presence of a trimethylsilyl group, an ethoxy group, and a methoxy group attached to a benzenemethanol core. This compound is notable for its unique structural features and its applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol typically involves the reaction of benzenemethanol with 2-(trimethylsilyl)ethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, simpler alcohols, and substituted benzenemethanol compounds.
科学的研究の応用
3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides steric protection, while the ethoxy and methoxy groups enhance solubility and reactivity. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of desired products.
類似化合物との比較
Similar Compounds
2-(Trimethylsilyl)ethanol: Shares the trimethylsilyl group but lacks the benzenemethanol core.
Methyl {[2-(trimethylsilyl)ethoxy]methoxy}acetate: Similar structure but with an acetate group instead of benzenemethanol.
2-((Trimethylsilyl)methoxy)ethan-1-amine: Contains a trimethylsilyl group and an amine group.
Uniqueness
3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol is unique due to its combination of functional groups, which confer specific reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of functional groups.
特性
CAS番号 |
188875-63-0 |
|---|---|
分子式 |
C13H22O3Si |
分子量 |
254.40 g/mol |
IUPAC名 |
[3-(2-trimethylsilylethoxymethoxy)phenyl]methanol |
InChI |
InChI=1S/C13H22O3Si/c1-17(2,3)8-7-15-11-16-13-6-4-5-12(9-13)10-14/h4-6,9,14H,7-8,10-11H2,1-3H3 |
InChIキー |
MVRJMONUWNTPIJ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCOC1=CC=CC(=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


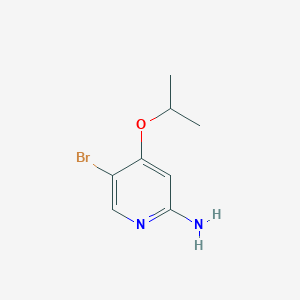
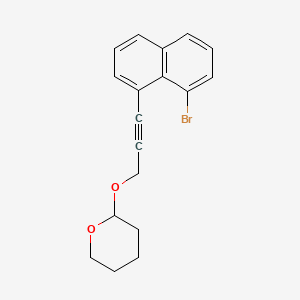


![3-(5,7-Diethyl-2-methyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid](/img/structure/B13919970.png)
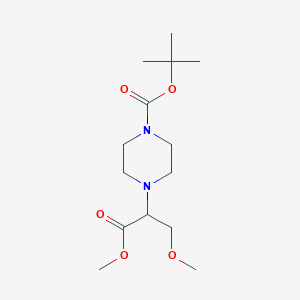

![(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13919979.png)
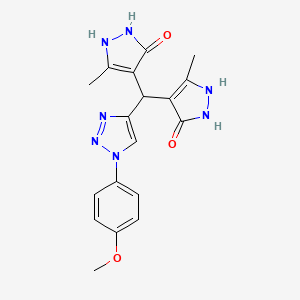
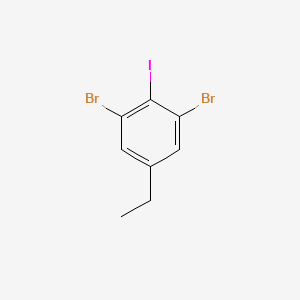
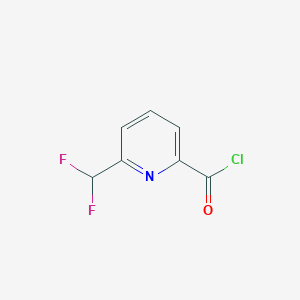
methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13919991.png)
![5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B13919994.png)

